molecular formula C12H8FNO3 B6382465 4-(2-Fluorophenyl)-2-nitrophenol CAS No. 1262002-32-3

4-(2-Fluorophenyl)-2-nitrophenol

Cat. No.: B6382465
CAS No.: 1262002-32-3
M. Wt: 233.19 g/mol
InChI Key: QYEHKWYEOKPYMB-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-nitrophenol (CAS: 403-19-0) is a fluorinated nitrophenol derivative with the molecular formula C₆H₄FNO₃ and a molar mass of 157.1 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position and a 2-fluorophenyl substituent at the 4-position of the phenol ring. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its reactive nitro and hydroxyl groups, which enable further functionalization .

Properties

IUPAC Name

4-(2-fluorophenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-4-2-1-3-9(10)8-5-6-12(15)11(7-8)14(16)17/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEHKWYEOKPYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686220
Record name 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-32-3
Record name 2'-Fluoro-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-2-nitrophenol typically involves the nitration of 4-(2-Fluorophenyl)phenol. The reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective nitration of the phenol ring. The reaction conditions must be carefully controlled to avoid over-nitration and to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-(2-Fluorophenyl)-2-nitrophenol can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, concentration, and reaction time, leading to improved yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Reduction: 4-(2-Fluorophenyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 4-(2-Fluorophenyl)-2-benzoquinone.

Scientific Research Applications

4-(2-Fluorophenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Nitrophenol (CAS: 88-75-5)

  • Structure: A simple nitrophenol lacking the fluorophenyl substituent.
  • Properties: Lower melting point (45°C) and molecular weight (139.11 g/mol) compared to 4-(2-fluorophenyl)-2-nitrophenol .
  • Reactivity : The absence of fluorine reduces steric hindrance and electronic effects, making it more reactive in electrophilic substitutions.

4-Nitrophenol (CAS: 100-02-7)

  • Structure : Nitro group at the para position.
  • Properties: Higher melting point (113–114°C) than 2-nitrophenol but lower than 4-(2-fluorophenyl)-2-nitrophenol .
  • Toxicity : Classified as highly toxic, with documented environmental persistence .

2-Chloro-4-nitrophenol (CAS: 619-08-9)

  • Structure : Chlorine replaces fluorine at the 4-position.
  • Properties : Higher molecular weight (173.55 g/mol ) and lower melting point (88–90°C ) .
  • Applications : Used as a dye intermediate; chlorine enhances lipophilicity but may increase environmental toxicity .

Fluorinated Isomers (e.g., 2-Fluoro-4-nitrophenol)

  • Structure : Fluorine and nitro groups at adjacent positions.
  • Properties: Altered hydrogen-bonding capabilities compared to 4-(2-fluorophenyl)-2-nitrophenol, influencing crystal packing and solubility .

Physicochemical Properties Comparison

Property 4-(2-Fluorophenyl)-2-nitrophenol 2-Nitrophenol 4-Nitrophenol 2-Chloro-4-nitrophenol
Molecular Weight 157.1 g/mol 139.11 g/mol 139.11 g/mol 173.55 g/mol
Melting Point 120–122°C 45°C 113–114°C 88–90°C
Solubility in Water Low Moderate Low Low
Toxicity (LD50, oral rat) Not reported 1,300 mg/kg 250 mg/kg 320 mg/kg

Key Observations :

  • The fluorophenyl group in 4-(2-fluorophenyl)-2-nitrophenol increases molecular weight and melting point compared to non-fluorinated analogues, likely due to enhanced van der Waals interactions and hydrogen bonding .
  • Chlorine substitution (as in 2-chloro-4-nitrophenol) results in higher molecular weight but lower thermal stability than fluorine derivatives .

Stability and Reactivity

  • Acid/Base Stability: Fluorine’s electron-withdrawing effect enhances the acidity of the phenolic -OH group, making 4-(2-fluorophenyl)-2-nitrophenol more acidic than 2-nitrophenol .
  • Thermal Stability: Fluorinated nitrophenols generally exhibit higher decomposition temperatures than chlorinated analogues, as fluorine forms stronger C-F bonds .

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